

Solubility of 2,5-Dimethylbenzyl Alcohol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Dimethylbenzyl alcohol*

Cat. No.: *B1347058*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,5-Dimethylbenzyl alcohol** in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for solubility determination, a qualitative assessment of expected solubility based on physicochemical principles, and an introduction to predictive models that can be employed for theoretical estimation.

Physicochemical Properties of 2,5-Dimethylbenzyl Alcohol

A foundational understanding of the physicochemical properties of **2,5-Dimethylbenzyl alcohol** is essential for interpreting its solubility characteristics.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O	[1] [2] [3] [4]
Molecular Weight	136.19 g/mol	[1] [2]
Appearance	Clear colorless liquid	[5]
Boiling Point	233 °C	[2]
pKa	14.0 (Predicted)	[5]
LogP (XLogP3-AA)	1.8	[1]

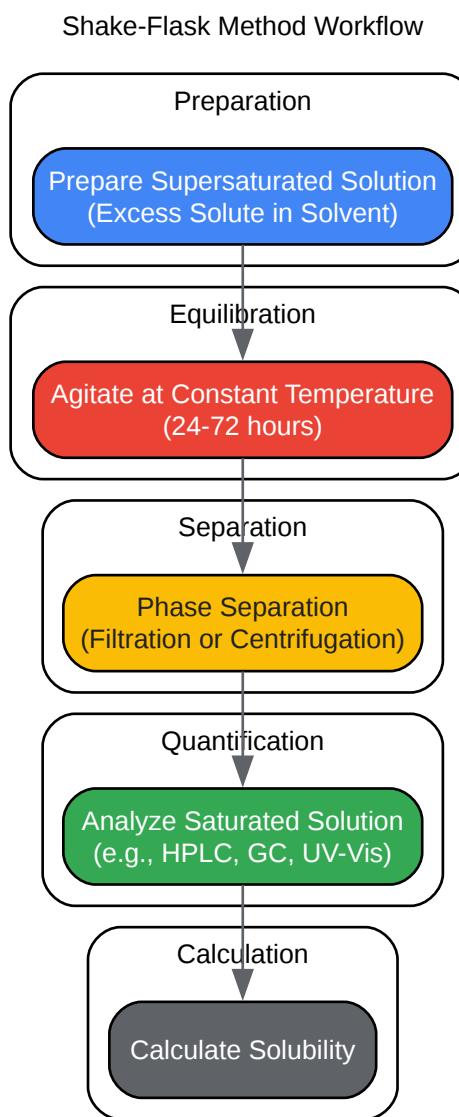
Qualitative Solubility Profile

Based on its molecular structure, **2,5-Dimethylbenzyl alcohol** is a substituted aromatic alcohol. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, contributing to its potential solubility in polar solvents. However, the benzene ring and the two methyl groups create a significant nonpolar character. This amphiphilic nature suggests that its solubility will be influenced by the polarity of the organic solvent.

- Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of both the solute and the solvent to engage in hydrogen bonding, **2,5-Dimethylbenzyl alcohol** is expected to be miscible or highly soluble in short-chain alcohols.
- Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is anticipated in these solvents as they can act as hydrogen bond acceptors for the hydroxyl group of the alcohol.
- Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring and methyl groups of **2,5-Dimethylbenzyl alcohol** will facilitate its dissolution in nonpolar solvents. While some sources describe its solubility as "difficult in mix," it is generally expected to be more soluble in organic solvents than in water[\[5\]](#)[\[6\]](#).

Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. The following are detailed protocols for commonly used methods.


Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Experimental Protocol:

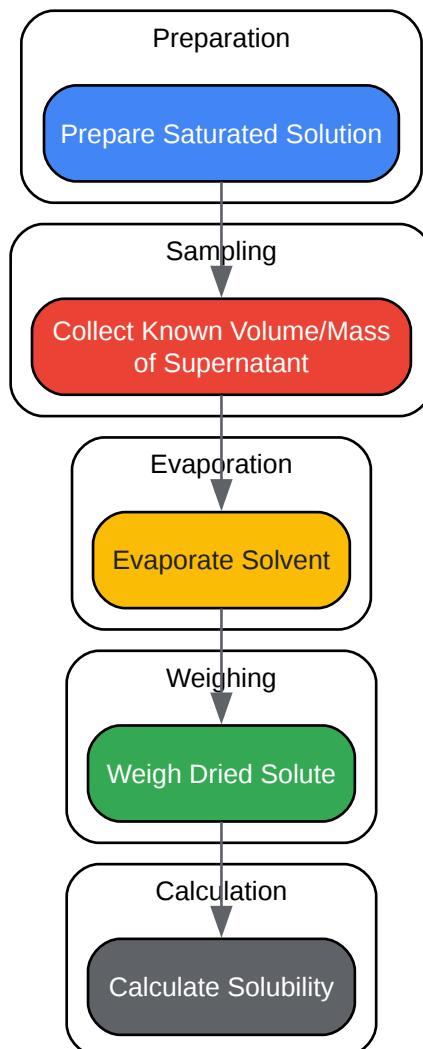
- Preparation of Supersaturated Solution: Add an excess amount of **2,5-Dimethylbenzyl alcohol** to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for this purpose. Temperature control is critical as solubility is temperature-dependent.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered (using a syringe filter, e.g., 0.45 µm PTFE) or centrifuged.
- Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of **2,5-Dimethylbenzyl alcohol** in the diluted sample using a calibrated analytical technique such as:
 - High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification.
 - Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
 - UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent does not interfere with the measurement.
- Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of **2,5-Dimethylbenzyl alcohol** in the specific solvent at the experimental temperature. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.

Workflow for the Shake-Flask Method

[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility using the shake-flask method.

Gravimetric Method


The gravimetric method is a straightforward technique that involves determining the mass of the solute dissolved in a known mass or volume of the solvent.

Experimental Protocol:

- Preparation of Saturated Solution: Prepare a saturated solution of **2,5-Dimethylbenzyl alcohol** in the desired organic solvent as described in the shake-flask method (Step 1 and 2).
- Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant after allowing the excess solid to settle.
- Solvent Evaporation: Place the collected saturated solution in a pre-weighed, empty container (e.g., an evaporating dish or a beaker). Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.
- Mass Determination: Once the solvent has been fully evaporated, weigh the container with the dried solute.
- Calculation:
 - Mass of the solute = (Mass of the container with dried solute) - (Mass of the empty container).
 - Solubility = (Mass of the solute) / (Volume or mass of the solvent used).

Workflow for the Gravimetric Method

Gravimetric Method Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility using the gravimetric method.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models are valuable tools in early-stage drug development for screening and prioritizing compounds.

- COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces[7][8][9].
- UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the overall activity coefficient[10][11][12][13][14].
- Hansen Solubility Parameters (HSP): This method characterizes solutes and solvents by three parameters: a dispersion component, a polar component, and a hydrogen-bonding component. The principle is that substances with similar Hansen parameters are likely to be miscible[15][16][17][18].

It is important to note that these models provide estimations, and their accuracy can vary depending on the complexity of the molecule and the solvent system. Experimental validation is always recommended.

Conclusion

While specific quantitative solubility data for **2,5-Dimethylbenzyl alcohol** in various organic solvents is not readily available in the surveyed literature, this guide provides the necessary tools for its determination. By following the detailed experimental protocols for the shake-flask or gravimetric methods, researchers can obtain reliable and accurate solubility data. Furthermore, the qualitative assessment and the introduction to predictive models offer valuable insights for initial screening and formulation development. The choice of solvent will ultimately depend on the specific application, and a systematic experimental approach is crucial for optimizing processes involving **2,5-Dimethylbenzyl alcohol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 2,5-Dimethylbenzyl alcohol, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]
- 4. Benzenemethanol, 2,5-dimethyl- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 16308-92-2: 2,4-Dimethylbenzyl alcohol | CymitQuimica [cymitquimica.com]
- 7. zenodo.org [zenodo.org]
- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 9. Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents
[bibliotecadigital.ipb.pt]
- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaji.net [oaji.net]
- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scm.com [scm.com]
- 14. researchgate.net [researchgate.net]
- 15. Hansen solubility parameters [stenutz.eu]
- 16. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 17. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 18. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- To cite this document: BenchChem. [Solubility of 2,5-Dimethylbenzyl Alcohol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347058#solubility-of-2-5-dimethylbenzyl-alcohol-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com